molecular formula C4H7FO2 B1452531 3-Fluoro-2-methylpropanoic acid CAS No. 433-39-6

3-Fluoro-2-methylpropanoic acid

Cat. No.: B1452531
CAS No.: 433-39-6
M. Wt: 106.1 g/mol
InChI Key: IGWDEZHXQDTZQV-UHFFFAOYSA-N
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Description

3-Fluoro-2-methylpropanoic acid is a chemical compound belonging to the family of carboxylic acids. It is a colorless liquid with a molecular formula of C4H7FO2 and a molecular weight of 106.1 g/mol.

Properties

IUPAC Name

3-fluoro-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7FO2/c1-3(2-5)4(6)7/h3H,2H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWDEZHXQDTZQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CF)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

106.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433-39-6
Record name 3-fluoro-2-methylpropanoic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-methylpropanoic acid typically involves the fluorination of 2-methylpropanoic acid. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound for various applications .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-2-methylpropanoic acid undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert it into alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, NaBH4, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles under appropriate conditions.

Major Products Formed:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-2-methylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds which are valuable in medicinal chemistry.

    Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and metabolic pathways involving fluorinated substrates.

    Medicine: The compound is explored for its potential in drug development, especially in designing inhibitors for specific enzymes or receptors.

    Industry: It is utilized in the production of agrochemicals, polymers, and other materials where fluorinated compounds offer enhanced properties.

Mechanism of Action

The mechanism by which 3-Fluoro-2-methylpropanoic acid exerts its effects involves its interaction with specific molecular targets. In biochemical studies, it acts as a substrate or inhibitor for enzymes that process carboxylic acids. The presence of the fluorine atom can significantly alter the compound’s reactivity and binding affinity, leading to unique interactions with biological molecules.

Comparison with Similar Compounds

    2-Fluoro-2-methylpropanoic acid: Another fluorinated carboxylic acid with similar properties but different substitution patterns.

    3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid: A compound with an additional fluorine atom, offering different reactivity and applications.

    2-Amino-3-fluoro-2-methylpropanoic acid: A fluorinated amino acid used in biochemical studies and medical research.

Uniqueness: 3-Fluoro-2-methylpropanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its applications in various fields, from organic synthesis to drug development, highlight its versatility and importance in scientific research.

Biological Activity

3-Fluoro-2-methylpropanoic acid, a fluorinated derivative of propanoic acid, has gained attention due to its unique chemical properties and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom at the third carbon of a branched propanoic acid structure. Its molecular formula is C5H9FO2\text{C}_5\text{H}_9\text{F}\text{O}_2 . The fluorine atom enhances the compound's lipophilicity and influences its interactions with biological systems, making it a subject of interest in medicinal chemistry .

Interaction with Amino Acid Transporters

Research indicates that this compound can act as a substrate for amino acid transporters, primarily due to its structural similarity to amino acids. This property allows it to penetrate various biological membranes, facilitating its uptake in cells .

Table 1: Uptake Studies in Gliosarcoma Cells

CompoundUptake (Control)Inhibition by BCH (%)Inhibition by MeAIB (%)
(R)-FAMP13.06 ± 0.2367.3486.98
(S)-FAMP4.77 ± 0.7374.6672.18
(R)-NMeFAMP7.08 ± 0.4753.9389.42

In this study, both (R)- and (S)-enantiomers of fluorinated compounds demonstrated significant uptake in gliosarcoma cells, indicating their effectiveness as substrates for amino acid transport systems .

Pharmacological Profiles

Fluorinated compounds like this compound often exhibit unique pharmacological profiles due to the electronegative nature of fluorine, which can enhance binding affinity to biological targets . This characteristic is crucial for developing potential therapeutic agents.

Synthesis Methods

Several methods have been developed for synthesizing this compound. The synthesis typically involves nucleophilic substitution reactions that can yield high purity products suitable for biological evaluations .

Imaging Applications

One notable application of this compound derivatives is in positron emission tomography (PET) imaging for tumor detection. Radiolabeled versions of this compound have shown promising results in preclinical studies, demonstrating high tumor-to-normal tissue ratios .

Table 2: Tumor vs Normal Brain Ratios

CompoundTumor/Normal Ratio
[18F]FAMP36:1
[18F]N-MeFAMP104:1

These findings highlight the potential of fluorinated amino acids as imaging agents in oncology, particularly for detecting intracranial neoplasms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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